molecular formula C13H18O B132847 2,2,4,6,7-Pentamethyldihydrobenzofuran CAS No. 142874-81-5

2,2,4,6,7-Pentamethyldihydrobenzofuran

Cat. No. B132847
M. Wt: 190.28 g/mol
InChI Key: YTVLAWLRJVKWCF-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyldihydrobenzofuran is an important intermediate of medicines and agricultural chemicals . It is a 2,3-Dihydrobenzofuran derivative . It is also used as a Fmoc-protected amino acid derivative to create arginine-containing peptides .


Synthesis Analysis

The synthesis of 2,2,4,6,7-Pentamethyldihydrobenzofuran involves a multi-step reaction with 3 steps . The first step involves potassium carbonate in N,N-dimethyl-formamide at 80 °C for 15 hours. The second step involves N,N-diethylaniline under an inert atmosphere at 220 - 230 °C for 11 hours. The final step involves toluene-4-sulfonic acid in toluene and water under reflux for 1.5 hours .


Molecular Structure Analysis

The molecular formula of 2,2,4,6,7-Pentamethyldihydrobenzofuran is C13H18O . Its molecular weight is 190.28 . The structure of this compound can be found in the MOL file: 142874-81-5.mol .


Chemical Reactions Analysis

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) . This property makes it efficient in the synthesis of arginine-containing peptides .


Physical And Chemical Properties Analysis

The melting point of 2,2,4,6,7-Pentamethyldihydrobenzofuran is 44-46 °C . Its boiling point is predicted to be 268.7±40.0 °C . The predicted density is 0.966±0.06 g/cm3 .

Scientific Research Applications

Antiprotozoal Activity

2-Phenylbenzofurans, closely related to 2,2,4,6,7-Pentamethyldihydrobenzofuran, have shown promising results in antiprotozoal activities. Certain derivatives exhibited significant activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, with some even outperforming conventional drugs like pentamidine and artemisinin in vitro (Bakunov et al., 2008).

Drug Delivery Systems

Nω-2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Nω-Pbf)-protected oligoarginine has been used to develop stable polymeric conjugates for drug delivery. These conjugates, capable of forming self-aggregates, have shown effective internalization into cells, making them potential candidates for intracellular drug delivery systems (Yang et al., 2005).

Antitumor Agents

Derivatives of dibenzofuran, similar in structure to 2,2,4,6,7-Pentamethyldihydrobenzofuran, have been investigated for their cytotoxic activities against various cancer cell lines. Certain compounds demonstrated significant antiproliferative activity, offering a foundation for the development of potential antitumor agents (Yurttaş et al., 2020).

Cancer Cell Line Sensitivity

Studies on 2-arylbenzofuran phytoestrogens, structurally related to 2,2,4,6,7-Pentamethyldihydrobenzofuran, revealed their potential in inhibiting the growth of various human cancer cells. These compounds showed differential sensitivity across cancer cell lines, indicating their potential as chemopreventive agents or therapeutic options for certain cancers (Katsanou et al., 2007).

Tubulin Polymerization Inhibition

Dihydrobenzofuran lignans, closely related to 2,2,4,6,7-Pentamethyldihydrobenzofuran, have been synthesized and evaluated for their potential anticancer activity. These compounds showed promise in inhibiting tubulin polymerization, a critical process in cell division, particularly in leukemia and breast cancer cell lines (Pieters et al., 1999).

Environmental Toxicology

Polychlorinated dibenzofurans (PCDFs), which include derivatives of dibenzofurans like 2,2,4,6,7-Pentamethyldihydrobenzofuran, have been assessed for their toxic effects. Studies have shown that certain PCDF congeners can induce significant toxicity, emphasizing the need for careful handling and disposal of these compounds (Yoshihara et al., 1981).

Microbial Resistance

Studies on 2-arylbenzofurans and related compounds have indicated their potential antimicrobial activities against bacteria and fungi. Such compounds, including variants of 2,2,4,6,7-Pentamethyldihydrobenzofuran, could play a role in addressing microbial resistance issues (Aslam et al., 2009).

Safety And Hazards

2,2,4,6,7-Pentamethyldihydrobenzofuran is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding breathing dusts or mists, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) shows promise in the synthesis of arginine-containing peptides due to its easy cleavage by trifluoroacetic acid (TFA) . This property could be explored further in peptide synthesis research.

properties

IUPAC Name

2,2,4,6,7-pentamethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-8-6-9(2)11-7-13(4,5)14-12(11)10(8)3/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLAWLRJVKWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CC(OC2=C1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,6,7-Pentamethyldihydrobenzofuran

CAS RN

142874-81-5
Record name 2,3-Dihydro-2,2,4,6,7-pentamethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142874-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,3,5-trimethyl-6-(2-methylprop-2-en-1-yl)phenol (13.0 g, 68.3 mmol) synthesized in Reference Example 2, p-toluenesulfonic acid monohydrate (1.30 g, 6.83 mmol) and toluene (130 mL) was stirred under heated reflux for 1.5 hours. After cooled to room temperature, the reaction solution was distributed by addition of 1N sodium hydroxide aqueous solution. The organic layer was washed with 1N sodium hydroxide aqueous solution and saturated saline, and then dried using anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by basic silica gel chromatography (hexane-ethyl acetate 49:1 to 24:1) to give 11.1 g of the title compound (yield: 85%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
LA Carpino, H Shroff, SA Triolo, ESME Mansour… - Tetrahedron letters, 1993 - Elsevier
The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant’ Page 1 Tctrahcdron Letters, Vol 34. No 49. PP. 7829-7832.1993 Printed III Great …
Number of citations: 186 www.sciencedirect.com
S Carlo, R De Marco, EL Guidi… - JOURNAL OF …, 2012 - iris.unical.it
The study describes a new" one-pot" route to the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) alpha-amino diazoketones. The procedure was tested on a series of commercially …
Number of citations: 0 iris.unical.it
SR Yang, SB Kim, CO Joe, JD Kim - Biotechnology letters, 2005 - Springer
N ω -2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (N ω -Pbf)-protected oligoarginine was directly conjugated to poly(amino acid) derivatives modified with a long alkyl chain. The …
Number of citations: 11 link.springer.com
I Van Rhijn, DC Young, JS Im… - Proceedings of the …, 2004 - National Acad Sciences
In addition to NK T cells expressing invariant Vα14 or Vα24 T cell receptors (TCRs), the CD1d-restricted T cell repertoire is comprised of T cells with diverse TCRs that mediate …
Number of citations: 119 www.pnas.org
C Siciliano, R De Marco, LE Guidi… - The Journal of …, 2012 - ACS Publications
The study describes a new “one-pot” route to the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones. The procedure was tested on a series of commercially …
Number of citations: 31 pubs.acs.org
K Kitagawa, C Aida, H Fujiwara, T Yagami… - The Journal of …, 2001 - ACS Publications
Chemical synthesis of tyrosine O-sulfated peptides is still a laborious task for peptide chemists because of the intrinsic acid-lability of the sulfate moiety. An efficient cleavage/…
Number of citations: 81 pubs.acs.org
S De Luca, S Ulhaq, MJ Dixon, J Essex, M Bradley - Tetrahedron letters, 2003 - Elsevier
A focused library of inhibitors of the enzyme trypanothione reductase was prepared using solid-phase synthesis. The inhibitors were based on a previously identified, non-competitive, …
Number of citations: 19 www.sciencedirect.com
KL Vikse, Z Ahmadi, J Luo, N van der Wal… - International Journal of …, 2012 - Elsevier
Pressurized sample infusion (PSI) continuously delivers solution from a flask through capillary tubing at a flow rate that makes it suitable as a low internal volume pumping method for …
Number of citations: 55 www.sciencedirect.com
OF Luna, J Gomez, C Cárdenas, F Albericio… - Molecules, 2016 - mdpi.com
The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis. 9-Fluorenylmethoxycarbonyl (Fmoc) removal is achieved by a two-step …
Number of citations: 108 www.mdpi.com
J Prunet - 2017 - Springer
This volume is dedicated to the syntheses of heterocycles that involve a metathesis reaction as a key step, but not necessarily as the ring-forming step. The different chapters are not …
Number of citations: 11 link.springer.com

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